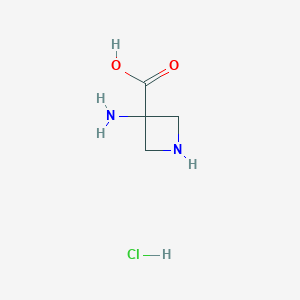

3-Aminoazetidine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

3-aminoazetidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2.ClH/c5-4(3(7)8)1-6-2-4;/h6H,1-2,5H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHZQSXOGXIZIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminoazetidine-3-carboxylic acid hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of azetidine with a suitable amino acid derivative. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process. The product is then purified through crystallization or other separation techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Aminoazetidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides, thiols, or amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development Intermediates

3-Aminoazetidine-3-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the preparation of SlPi/Edgl receptor agonists, which exhibit immunosuppressive properties beneficial for treating autoimmune diseases and organ transplant rejection. These receptor agonists have been studied for their potential to modulate immune responses in conditions like systemic lupus erythematosus, rheumatoid arthritis, and multiple sclerosis .

1.2 Peptidomimetics

The compound is also explored in the synthesis of peptidomimetics, which are designed to mimic the structure and function of peptides while offering enhanced stability and bioavailability. Such compounds are critical in developing therapeutics that target peptide receptors involved in various biological processes .

Synthetic Organic Chemistry

2.1 Synthesis of Azetidine Derivatives

Recent advancements have highlighted the utility of 3-aminoazetidine derivatives in synthesizing complex azetidine structures. These derivatives can be transformed into various bioactive compounds through nucleophilic substitutions and other reactions. For instance, they can be employed to create fluoroquinolone antibiotics and tachykinin antagonists by utilizing their nucleophilic properties .

2.2 Catalytic Applications

The strained nature of azetidines makes them excellent candidates for catalytic processes, including cycloadditions and C–C bond-forming reactions. Their ability to participate in these reactions opens pathways for creating diverse chemical libraries that can lead to novel therapeutic agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Aminoazetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets are still under investigation, but its unique structure allows for specific interactions with various biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares 3-aminoazetidine-3-carboxylic acid hydrochloride with other cyclic amino acid hydrochlorides:

Key Observations:

- Ring Strain : The four-membered azetidine ring introduces higher strain compared to five- or six-membered analogs, influencing reactivity and conformational flexibility .

- Functional Groups: All compounds share amino and carboxylic acid groups, making them non-proteinogenic amino acid analogs. Substituents like benzyloxy (in cyclobutane derivatives) or double bonds (in cyclohexene analogs) add unique steric or electronic properties .

Physicochemical Properties

- Solubility: Hydrochloride salts generally enhance water solubility. For example, 3-aminoazetidine-3-carboxylic acid HCl is soluble in polar solvents like methanol or DMSO, similar to methyl-3-amino-2-pyrazinecarboxylate .

- Stability : Acid stability varies; nicardipine HCl (a related compound) shows pH-dependent stability, suggesting that azetidine derivatives may require controlled storage conditions .

Biological Activity

3-Aminoazetidine-3-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₄H₉ClN₂O₂

- Molecular Weight : 152.58 g/mol

- Structure : The compound features a five-membered azetidine ring with an amino group and a carboxylic acid functional group, enhancing its reactivity and solubility in aqueous environments.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby preventing substrate binding and inhibiting catalytic activity. This mechanism is still under investigation, but its unique structure suggests potential interactions with diverse biological molecules.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antibacterial Activity : Derivatives of azetidine structures have shown promising antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Some derivatives demonstrated greater efficacy compared to standard fluoroquinolones like levofloxacin .

- Potential Anticancer Properties : Preliminary studies suggest that compounds derived from azetidines may influence metabolic pathways relevant to cancer treatment. The structural similarity of this compound to known bioactive compounds positions it as a candidate for further exploration in cancer therapeutics.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

- Hydrogenolysis : This method involves the hydrogenolysis of azetidine derivatives, yielding the target compound with varying yields depending on the reaction conditions .

- Reactions with Amines : Utilizing various amines in reactions can lead to the formation of different azetidine derivatives, enhancing the compound's biological profile .

Case Studies and Research Findings

Several studies highlight the potential applications and effectiveness of this compound:

Q & A

Q. What are the critical safety protocols for handling 3-aminoazetidine-3-carboxylic acid hydrochloride in laboratory settings?

Methodological Answer:

Q. What synthetic routes are commonly employed for this compound, and how can reaction yields be optimized?

Methodological Answer:

- Key Methods: Asymmetric hydrogenation and enzymatic resolution are reported for analogous azetidine derivatives .

- Optimization Strategies:

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of 0.03 M phosphate buffer:methanol (70:30) at 207 nm UV detection, achieving linearity (R² > 0.999) and recovery rates of 99–101% .

- NMR: ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm amine and carboxylic proton signals .

- Mass Spectrometry: ESI-MS in positive ion mode for molecular ion validation (expected m/z ~178 for free base) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) for derivatives of this compound?

Methodological Answer:

- Variable Temperature NMR: Conduct experiments at 25°C and −40°C to identify dynamic rotational barriers in substituents .

- Isotopic Labeling: Use ¹⁵N-labeled precursors to clarify amine proton coupling patterns .

- Computational Modeling: Compare experimental data with DFT-calculated chemical shifts (e.g., Gaussian09/B3LYP) .

Q. What strategies mitigate by-product formation during the synthesis of this compound?

Methodological Answer:

- Purification Techniques: Employ column chromatography (silica gel, CH₂Cl₂:MeOH gradient) or recrystallization (ethanol/water) .

- Reaction Monitoring: Use in-situ IR to detect carbonyl intermediates and adjust reagent stoichiometry .

- Protection/Deprotection: Temporarily protect the amine group with Boc anhydride to prevent unwanted cyclization .

Q. How does this compound interact with biological targets in medicinal chemistry studies?

Methodological Answer:

- GABA Receptor Binding: Use radioligand displacement assays (³H-GABA) to quantify affinity at GABAB receptors .

- Calcium Channel Blockade: Patch-clamp electrophysiology to assess inhibition of α2δ subunit-containing channels .

- In Silico Docking: Perform molecular docking (AutoDock Vina) with Protein Data Bank structures (e.g., 4M5E) to predict binding modes .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in aqueous vs. organic solvents?

Methodological Answer:

- pH-Dependent Solubility: Measure solubility in PBS (pH 7.4) vs. 0.1 M HCl (pH 1.2) to account for zwitterionic behavior .

- Co-Solvent Systems: Test mixtures like ethanol:water (30:70) to enhance dissolution in drug formulation studies .

- Dynamic Light Scattering (DLS): Quantify aggregation states in aqueous buffers that may skew reported solubility values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.